Isomalt (Standard)

Description

BenchChem offers high-quality Isomalt (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isomalt (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H48O22 |

|---|---|

Molecular Weight |

688.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/2C12H24O11/c2*13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h2*4-21H,1-3H2/t4-,5+,6+,7-,8-,9+,10-,11+,12-;4-,5-,6-,7-,8-,9-,10+,11-,12+/m01/s1 |

InChI Key |

RWJWQKXVEITNKS-LOMJZHBZSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isomalt for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of standard-grade Isomalt, a sugar alcohol widely utilized in pharmaceutical and research applications. Its unique combination of thermal stability, low hygroscopicity, and sugar-like physical characteristics makes it a versatile excipient in drug formulation and development. This document details its properties, the experimental methods used for their characterization, and its key applications.

Core Physicochemical Properties

Isomalt is a white, crystalline, and odorless substance with a pleasant, sugar-like taste that is approximately 45-65% as sweet as sucrose (B13894).[1][2][3][4] It is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS).[5] This unique composition governs its physical and chemical behavior.

Quantitative Data Summary

The following tables summarize the key quantitative properties of standard-grade Isomalt.

Table 1: General and Compositional Properties of Isomalt

| Property | Value | References |

| Chemical Formula | C₁₂H₂₄O₁₁ | |

| Molecular Weight | 344.31 g/mol | |

| Appearance | White or almost white, crystalline powder/granules | |

| Odor | Odorless | |

| Composition | Equimolar mixture of 1,1-GPM and 1,6-GPS | |

| Water of Crystallization | ~5-7% (GPM component is a dihydrate) | |

| Energy Value | 2 kcal/g | |

| Density (Predicted) | 1.69 ± 0.1 g/cm³ |

Table 2: Thermal Properties of Isomalt

| Property | Value | References |

| Melting Point | 145 - 150 °C | |

| Glass Transition Temp. (Tg) | ~60 °C (for the amorphous state after melting) | |

| Decomposition Temperature | >160 °C | |

| Thermal Stability | High; no change in molecular structure upon melting |

Table 3: Solubility and Solution Characteristics

| Property | Value | References |

| Solubility in Water (20-25°C) | ~24.5 g per 100 g solution; ~38 g per 100 mL | |

| Solubility in Water (100°C) | ~150 g per 100 mL | |

| Solubility in Ethanol | Sparingly to practically insoluble | |

| Sweetness (relative to sucrose) | 0.45 - 0.65 | |

| Heat of Solution | Minimal cooling effect (positive heat of solution) |

Table 4: Stability and Functional Properties

| Property | Value | References |

| Hygroscopicity | Low; does not significantly absorb water up to 85% RH at 25°C | |

| Chemical Stability | Resistant to acids and microbial degradation | |

| Maillard Reaction | Does not undergo Maillard browning or caramelization | |

| Cariogenicity | Non-cariogenic (tooth-friendly) |

Chemical Structure and Manufacturing

Isomalt's structure is fundamental to its properties. It is not a single compound but a mixture of two sugar alcohols, which contributes to its resistance to crystallization compared to sucrose.

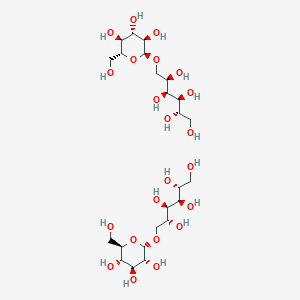

Caption: Chemical composition of Isomalt and its hydrolysis products.

The manufacturing of Isomalt is a two-stage process that ensures high purity and a stable final product. This process alters the glycosidic bond of sucrose and then hydrogenates the molecule, resulting in the stable sugar alcohol mixture.

Caption: The two-stage manufacturing workflow for Isomalt from sucrose.

Experimental Protocols for Characterization

Accurate characterization of Isomalt is crucial for its application in research and development. Below are detailed methodologies for key analytical tests.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of Isomalt.

-

Methodology:

-

Accurately weigh 5-10 mg of the Isomalt sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

To determine the melting point, heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 180°C) at a constant heating rate, typically 10 K/min. The endothermic peak corresponds to the melting event.

-

To determine the glass transition temperature, first melt the sample as described above to erase its thermal history.

-

Cool the molten sample rapidly (quench cooling) to a temperature well below the expected Tg (e.g., -20°C) to produce an amorphous state.

-

Reheat the amorphous sample at a controlled rate (e.g., 10 K/min). The Tg is observed as a step-like change in the heat capacity baseline.

-

Water Content by Karl Fischer Titration

-

Objective: To quantify the amount of water (both bound and free) in the Isomalt sample.

-

Methodology:

-

Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

-

Accurately weigh a suitable amount of the Isomalt sample and introduce it into the titration vessel containing a solvent (e.g., methanol).

-

Titrate the dissolved sample with the standardized Karl Fischer reagent. The endpoint is detected potentiometrically.

-

The water content is calculated based on the amount of reagent consumed and is typically expressed as a percentage by weight (% w/w).

-

Assay and Impurity Profile by High-Performance Liquid Chromatography (HPLC)

-

Objective: To identify and quantify the 1,1-GPM and 1,6-GPS diastereomers and related impurities like mannitol and sorbitol.

-

Methodology:

-

Mobile Phase: Prepare an appropriate mobile phase, often consisting of acetonitrile (B52724) and water for Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Standard Preparation: Prepare standard solutions of 1,1-GPM, 1,6-GPS, mannitol, and sorbitol of known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the Isomalt sample in the mobile phase or water to a known concentration (e.g., 10 mg/mL).

-

Chromatographic Conditions:

-

Column: A HILIC or a strong anion exchange column is commonly used.

-

Detector: An Evaporative Light-Scattering Detector (ELSD) or a Refractive Index Detector (RID) is suitable for sugar alcohol analysis due to their lack of a UV chromophore.

-

Flow Rate & Temperature: Set appropriate flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30-40°C).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify peaks based on retention times compared to standards and quantify using the peak areas.

-

Solid-State Analysis by X-Ray Powder Diffraction (XRPD)

-

Objective: To determine the crystalline or amorphous nature of the Isomalt sample.

-

Methodology:

-

Gently grind the Isomalt sample to a fine, homogenous powder.

-

Pack the powder into a sample holder.

-

Place the sample in the diffractometer.

-

Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a monochromatic X-ray source (typically Cu Kα).

-

The resulting diffractogram will show sharp, distinct peaks for crystalline material, while an amorphous sample will produce a broad, diffuse halo.

-

Caption: Experimental workflow for the physicochemical characterization of Isomalt.

Applications in Research and Drug Development

Isomalt's physicochemical properties make it a highly valuable excipient in pharmaceutical formulations.

-

Solid Oral Dosage Forms: Due to its low hygroscopicity, Isomalt is an excellent direct-compression filler and binder, protecting moisture-sensitive active pharmaceutical ingredients (APIs) and ensuring the physical stability of tablets even at high humidity.

-

Medicated Confectionery: Its high thermal stability and resistance to crystallization are ideal for producing medicated lozenges and hard candies. It dissolves slowly, allowing for prolonged release of APIs in the oral cavity.

-

Freeze-Drying (Lyophilization): Isomalt has been successfully investigated as a cryoprotectant and lyoprotectant in freeze-dried formulations. It can form a stable amorphous cake, and a 1:1 mixture of its diastereomers has shown optimal physical stability, making it a viable alternative to sucrose.

-

Amorphous Solid Dispersions: Isomalt can be transformed into an amorphous state via melt-extrusion, which dramatically improves its tabletting properties. This makes it a candidate for creating amorphous solid dispersions to enhance the solubility of poorly water-soluble drugs.

-

Film Coatings and Plasticizers: It can act as a plasticizer in edible films, reducing rigidity and decreasing water vapor permeability, which is useful for coating applications.

References

Preliminary In-Vitro Studies of Isomalt (Standard): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary in-vitro studies conducted on the standard form of Isomalt (B1678288). The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of nutrition, oral health, and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Effects on Oral Health: Enamel Demineralization and Remineralization

Isomalt has been investigated for its potential to mitigate dental caries by influencing the demineralization and remineralization processes of tooth enamel. In-vitro pH-cycling models are commonly employed to simulate the dynamic pH changes that occur in the oral cavity.

Quantitative Data: Enamel Mineral Loss and Remineralization

The following table summarizes the findings from an in-vitro pH-cycling study on the effect of Isomalt on bovine enamel lesions.

| Treatment Group | Description | Mean Mineral Loss (vol%.µm) | Standard Deviation | Percentage Inhibition of Demineralization (relative to control) |

| Control (DDW) | De-ionized Distilled Water | 2587.3 | 245.1 | 0% |

| IT | 10% Isomalt + 1100 ppm Fluoride (B91410) | 1245.7 | 189.4 | 51.9% |

| FT | 1100 ppm Fluoride only | 1489.2 | 212.7 | 42.4% |

| ICT | 10% Isomalt + 1100 ppm Fluoride + 0.05% CPC | 987.5 | 154.3 | 61.8% |

Data adapted from a study on the efficacy of Isomalt-containing toothpaste formulations[1]. CPC: Cetylpyridinium Chloride.

Experimental Protocol: In-Vitro pH-Cycling Model

This protocol is based on methodologies used to assess the effects of Isomalt on enamel de- and remineralization.[2][3][4][5][6][7]

1.2.1 Preparation of Enamel Specimens:

-

Bovine incisors are cleaned and enamel blocks (e.g., 4x4 mm) are prepared from the facial surface.

-

The surface of each block is polished to create a smooth, flat surface.

-

Baseline surface microhardness is determined using a Knoop hardness tester under a specific load (e.g., 50g for 15s).

1.2.2 Creation of Subsurface Lesions:

-

Enamel blocks are immersed in a demineralizing solution (e.g., 2.2 mM CaCl₂, 2.2 mM KH₂PO₄, 50 mM acetic acid, pH 4.5) for a defined period (e.g., 96 hours) to create artificial caries lesions.

1.2.3 pH-Cycling Regimen:

-

The pH-cycling regimen is conducted over a period of several days (e.g., 7 days).

-

Daily Demineralization: Specimens are immersed in a demineralizing solution (e.g., 3 hours).

-

Daily Remineralization: Specimens are immersed in a remineralizing solution (e.g., 21 hours). The remineralizing solution typically contains calcium, phosphate (B84403), and fluoride to mimic saliva.

-

Treatment Application: Between demineralization and remineralization cycles, specimens are treated with slurries of the test toothpastes (e.g., one part toothpaste to three parts deionized water) for a short duration (e.g., 2 minutes) twice daily. The control group is treated with de-ionized distilled water.

1.2.4 Analysis of Demineralization and Remineralization:

-

Surface Microhardness (SMH): Post-treatment SMH is measured and the percentage change from baseline is calculated.

-

Transverse Microradiography (TMR): A thin section (e.g., 100 µm) is cut from each enamel block and microradiographed. The resulting images are analyzed to quantify the integrated mineral loss (ΔZ) in vol%.µm.

Workflow for In-Vitro pH-Cycling Studies

Impact on Gut Microbiota: Fermentation and Prebiotic Effect

In-vitro fermentation models using human fecal slurries have been instrumental in understanding the prebiotic potential of Isomalt and its impact on the composition and metabolic activity of the gut microbiota.

Quantitative Data: Changes in Microbial Populations and Metabolite Production

The following table summarizes the results from in-vitro fermentation of Isomalt with human fecal microbiota.

| Parameter | Control (no substrate) | Isomalt (1% w/v) | Sucrose (B13894) (1% w/v) |

| Bifidobacteria (log10 cells/mL) | 7.8 | 8.9 | 7.9 |

| Butyrate (mmol/L) | 2.1 | 14.2 | 3.5 |

| Acetate (mmol/L) | 5.3 | 25.8 | 10.2 |

| Propionate (mmol/L) | 2.9 | 5.6 | 3.1 |

| β-glucosidase activity (U/mL) | 0.45 | 0.27* | 0.48 |

Statistically significant difference compared to control (P<0.05). Data adapted from Gostner et al. (2006) and other in-vitro fermentation studies[1][2][8][9][10].

Experimental Protocol: In-Vitro Fecal Fermentation Model

This protocol is a generalized representation of methods used to study the in-vitro fermentation of Isomalt by human gut microbiota.[1][2][8][9][10][11][12]

2.2.1 Preparation of Fecal Inoculum:

-

Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

-

A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate buffer (e.g., 50 mM, pH 7.0) under anaerobic conditions.

2.2.2 In-Vitro Fermentation:

-

Batch culture fermentations are carried out in anaerobic conditions.

-

A basal medium containing peptone, yeast extract, and mineral salts is prepared.

-

The test substrate (Isomalt) is added to the medium at a specific concentration (e.g., 1% w/v). A control with no added carbohydrate and a control with a known fermentable carbohydrate (e.g., sucrose or fructooligosaccharides) are also prepared.

-

The medium is inoculated with the fecal slurry.

-

Fermentation is carried out at 37°C for a defined period (e.g., 24 or 48 hours).

2.2.3 Analysis of Microbial Populations and Metabolites:

-

Microbial Population Analysis: Samples are collected at different time points. Bacterial DNA is extracted, and the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) is quantified using quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH).

-

Short-Chain Fatty Acid (SCFA) Analysis: The concentrations of SCFAs (e.g., acetate, propionate, butyrate) in the fermentation broth are determined by gas chromatography (GC).

-

Enzyme Activity Assays: The activity of bacterial enzymes, such as β-glucosidase, is measured using spectrophotometric methods.

Signaling Pathways Modulated by Butyrate in Intestinal Epithelial Cells

The fermentation of Isomalt by gut bacteria leads to the production of butyrate, which is known to modulate several signaling pathways in intestinal epithelial cells.

References

- 1. biomineral.cz [biomineral.cz]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Isomalt on enamel de- and remineralization, a combined in vitro pH-cycling model and in situ study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Protocols to Study Dental Caries In Vitro: pH Cycling Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enamel demineralization and remineralization pH cycling models in vitro: a SEM-EDX and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of isomalt consumption on faecal microflora and colonic metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Isomalt in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomalt (B1678288), a sugar substitute derived from sucrose, is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (1,6-GPS).[1] Its sugar-like physical properties and high stability make it a versatile excipient in various pharmaceutical and nutraceutical formulations.[2] This technical guide provides an in-depth overview of the solubility and stability profile of standard isomalt in aqueous solutions, offering critical data and experimental protocols for formulation development.

Solubility Profile

Isomalt is freely soluble in water and practically insoluble in ethanol (B145695).[3][4] The presence of ethanol in aqueous solutions can act as an antisolvent, significantly reducing the solubility of isomalt.[5]

Aqueous Solubility

Table 1: Solubility of Isomalt in Aqueous Solution

| Temperature (°C) | Solubility ( g/100 g of solution) |

| 24-25 | ~24.0 - 24.5 |

It is consistently reported that the solubility of isomalt in water increases with rising temperatures. For applications requiring higher concentrations of isomalt, heating the aqueous solution is an effective method to achieve complete dissolution.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of isomalt in water can be determined using the widely accepted shake-flask method.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of isomalt powder to a known volume of purified water in a sealed, thermostatically controlled flask.

-

Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved isomalt to sediment. Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a suitable membrane (e.g., 0.45 µm) can be employed for effective phase separation.

-

Quantification: Analyze the concentration of isomalt in the clear supernatant. A common and effective method is using a calibrated refractometer, as the refractive index of the solution is proportional to the concentration of dissolved solids. Alternatively, a validated HPLC-RI (High-Performance Liquid Chromatography with Refractive Index detection) method can be used for quantification.

-

Calculation: Express the solubility as grams of isomalt per 100 grams of the solution.

References

A Comprehensive Technical Guide to the Thermal Degradation of Isomalt for Pharmaceutical Formulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the thermal degradation of Isomalt, a widely used sugar substitute in pharmaceutical formulations. Understanding the thermal stability and degradation pathways of excipients like Isomalt is critical for ensuring the quality, safety, and efficacy of drug products, particularly for formulations subjected to heat during manufacturing processes such as hot-melt extrusion, granulation, and drying. This document summarizes key thermal events, details experimental protocols for analysis, and presents quantitative data to support formulation development.

Introduction to Isomalt in Pharmaceutical Formulations

Isomalt is a sugar alcohol (polyol) that is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS). Its favorable properties, including good thermal and chemical stability, low hygroscopicity, and a non-cariogenic nature, make it a versatile excipient in various dosage forms.[1][2] Isomalt's high thermal stability, particularly its stability above its melting point, makes it suitable for melt-based formulation processes.[3]

Thermal Analysis of Isomalt: Key Events and Data

Thermal analysis techniques are essential for characterizing the behavior of Isomalt upon heating. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and glass transitions.

Key Thermal Events for Isomalt (Standard Grade):

| Thermal Event | Temperature Range (°C) | Enthalpy/Heat Capacity Change | Citation |

| Dehydration (loss of water of crystallization) | 65 - 120 | ΔHvap = 71 J/g | [3] |

| Glass Transition (amorphous Isomalt) | ~60 | ΔCp = 0.80 J/g·K | [3] |

| Melting | 145 - 150 | ΔHfus = 115 J/g | [3] |

Note: Values can vary slightly depending on the specific grade of Isomalt and the experimental conditions.

Thermogravimetric Analysis (TGA)

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC)

A standard DSC protocol for analyzing Isomalt involves the following steps:

-

Sample Preparation: Accurately weigh 5-10 mg of the Isomalt standard into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature above the melting point (e.g., 200°C).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpy changes for thermal events like dehydration and melting.

Thermogravimetric Analysis (TGA)

A typical TGA protocol for assessing the thermal stability of Isomalt is as follows:

-

Sample Preparation: Place 5-15 mg of the Isomalt standard onto a tared TGA sample pan.

-

Instrument Setup: Position the sample pan in the TGA furnace.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min or 20°C/min.

-

-

Data Analysis: Examine the TGA curve (weight percent versus temperature) and its first derivative (DTG curve) to identify the onset of decomposition and the temperatures of maximum weight loss.

Analysis of Thermal Degradation Products

The identification of compounds evolved during the thermal decomposition of Isomalt is crucial for understanding its degradation pathways and ensuring the safety of the final drug product. Evolved Gas Analysis (EGA) techniques, which couple a TGA instrument with a spectroscopic or spectrometric detector, are employed for this purpose.

Hyphenated Techniques for Evolved Gas Analysis

-

Thermogravimetry-Fourier Transform Infrared Spectroscopy (TGA-FTIR): This technique allows for the identification of functional groups of the evolved gases. As the sample is heated in the TGA, the off-gases are transferred to an FTIR gas cell for analysis.[2][5][6][7]

-

Thermogravimetry-Mass Spectrometry (TGA-MS): TGA-MS provides high sensitivity for the detection and identification of evolved gaseous products based on their mass-to-charge ratio.[1][5][7]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): In this method, the sample is rapidly heated to a high temperature (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This technique is particularly useful for complex decomposition mixtures.[8][9][10]

While specific studies detailing the thermal degradation products of pure Isomalt using these techniques are limited, the thermal decomposition of carbohydrates generally proceeds through dehydration reactions followed by the formation of carbon dioxide and carbon monoxide at higher temperatures.[11]

Kinetic Analysis of Thermal Degradation

The study of the kinetics of thermal degradation provides valuable information about the stability of a material and can be used to predict its shelf-life. Non-isothermal kinetic analysis, using data from TGA experiments performed at multiple heating rates, is a common approach.[12][13][14] By applying isoconversional models (e.g., Friedman, Flynn-Wall-Ozawa), the activation energy (Ea) of the degradation process can be determined as a function of the extent of conversion.

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the thermal analysis process for Isomalt.

Caption: Workflow for DSC analysis of Isomalt.

References

- 1. TG/EGA | Thermogravimetry/Evolved Gas Analysis | EAG Laboratories [eag.com]

- 2. tainstruments.com [tainstruments.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. measurlabs.com [measurlabs.com]

- 6. resources.rigaku.com [resources.rigaku.com]

- 7. mt.com [mt.com]

- 8. ingenieria-analitica.com [ingenieria-analitica.com]

- 9. s-prep.com [s-prep.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. connectsci.au [connectsci.au]

- 13. researchgate.net [researchgate.net]

- 14. arcjournals.org [arcjournals.org]

An In-depth Technical Guide to Isomalt: Molecular Weight and Purity Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and purity standards of Isomalt (B1678288) (Standard). It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this sugar substitute. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy comparison, detailed methodologies for key experiments, and visualizations to illustrate metabolic pathways and experimental workflows.

Core Concepts: Molecular Weight and Chemical Structure

Isomalt is a sugar alcohol (polyol) and a sugar substitute, manufactured in a two-stage process from sucrose (B13894).[1] It is an equimolar mixture of two diastereomeric disaccharides: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[1] The molecular formula for Isomalt is C12H24O11, and its molecular weight is 344.31 g/mol .[2][3]

Table 1: Chemical and Physical Properties of Isomalt

| Property | Value | References |

| Chemical Name | A mixture of 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) | [2][4] |

| Synonyms | Hydrogenated isomaltulose, Palatinit | [2][5] |

| CAS Number | 64519-82-0 | [2][3] |

| Molecular Formula | C12H24O11 | [2][3] |

| Molecular Weight | 344.31 g/mol | [2][3] |

| Appearance | White or almost white, crystalline powder or granular substance. | [6] |

| Solubility | Soluble in water; very slightly soluble in ethanol. | [2] |

Purity Standards: A Comparative Overview

The purity of Isomalt is defined by various international pharmacopeias and food ingredient standards. The most prominent of these are the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as published in the Food Chemicals Codex (FCC). While there is significant harmonization among these standards, some minor differences exist.

Table 2: Comparative Purity Specifications for Isomalt

| Parameter | USP | EP | JP (Isomalt Hydrate) | JECFA / FCC |

| Assay (1,6-GPS + 1,1-GPM) | 98.0% - 102.0% (anhydrous basis) | 98.0% - 102.0% (anhydrous substance) | Not less than 98.0% | Not less than 98% of hydrogenated mono- and disaccharides and not less than 86% of the mixture of 1,6-GPS and 1,1-GPM on the anhydrous basis. |

| 1,6-GPS Content | Not less than 3.0% of the mixture | Not less than 3.0% of the two components | - | - |

| 1,1-GPM Content | Not less than 3.0% of the mixture | Not less than 3.0% of the two components | - | - |

| Water Content | ≤ 7.0% | ≤ 7.0% | ≤ 7.0% | ≤ 7.0% |

| Conductivity | ≤ 20 µS/cm at 20°C | ≤ 20 µS·cm−1 | - | - |

| Reducing Sugars | ≤ 0.3% | ≤ 0.3% | - | ≤ 0.3% |

| Nickel (Ni) | ≤ 1 µg/g | ≤ 1 ppm | ≤ 1 ppm | ≤ 2 mg/kg |

| Lead (Pb) | - | ≤ 0.5 ppm | - | ≤ 1 mg/kg |

| D-Mannitol | - | - | - | ≤ 3% |

| D-Sorbitol | - | - | - | ≤ 6% |

Isomalt Metabolism and Digestion Pathway

Isomalt is only partially digested and absorbed in the human small intestine. The unabsorbed portion is fermented by bacteria in the large intestine. This results in a lower caloric value compared to sucrose and a minimal impact on blood glucose and insulin (B600854) levels.

References

- 1. Isomalt - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isomalt [drugfuture.com]

- 5. Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

A Technical Guide to the Spectroscopic Characterization of Isomalt

Introduction: Isomalt is a sugar alcohol and bulk sweetener widely utilized in the food and pharmaceutical industries as a sugar substitute. It is an equimolar mixture of two diastereomeric disaccharides: 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM). For researchers, scientists, and drug development professionals, particularly in formulation and quality control, a thorough spectroscopic characterization of Isomalt is essential to confirm its identity, purity, and solid-state properties. This guide details the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR and Raman), and Mass Spectrometry (MS)—used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of Isomalt's constituent diastereomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

Experimental Protocol

-

Sample Preparation : Dissolve 5-10 mg of the Isomalt standard in approximately 0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), which is ideal for carbohydrate analysis.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

-

Data Acquisition :

-

Acquire a one-dimensional (1D) ¹H spectrum to observe proton signals.

-

Acquire a 1D ¹³C spectrum (often with proton decoupling) to observe carbon signals.

-

For complete assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

-

The temperature should be controlled, as hydroxyl proton shifts are temperature-dependent[1].

-

Data Presentation: NMR Chemical Shifts

The chemical shifts for Isomalt are complex due to the presence of two diastereomers and multiple hydroxyl groups. The data below represents typical chemical shift ranges for the key structural motifs in D₂O.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Isomalt.

| Nucleus | Region (ppm) | Assignment and Notes |

|---|---|---|

| ¹H | ~4.8 - 5.4 | Anomeric Protons (H-1' of the glucopyranosyl unit). The precise shift and coupling constant (J) help distinguish the α-linkage. |

| ¹H | ~3.4 - 4.2 | Ring Protons (Glucopyranosyl and Sorbitol/Mannitol (B672) backbone). This is a highly overlapped region containing multiple multiplets.[2][3] |

| ¹H | ~0.5 - 5.0 | Hydroxyl Protons (-OH). These signals are often broad and their position is highly dependent on concentration, temperature, and solvent. In D₂O, these protons exchange and are typically not observed.[4] |

| ¹³C | ~98 - 102 | Anomeric Carbons (C-1' of the glucopyranosyl unit). |

| ¹³C | ~60 - 80 | Ring and Exocyclic Carbons (C-2 to C-6 of both rings and C-1 to C-6 of the alditol chain). The specific shifts are sensitive to stereochemistry, distinguishing the sorbitol and mannitol moieties.[5] |

Note: Specific assignments for every proton and carbon require advanced 2D NMR techniques.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the functional groups within a molecule. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the characteristic vibrational modes of Isomalt's hydroxyl, ether, and alkyl groups.

Experimental Protocols

FTIR Spectroscopy (ATR or KBr Pellet Method)

-

Attenuated Total Reflectance (ATR) : Place a small amount of the powdered Isomalt sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum. This is a rapid, non-destructive method.

-

Potassium Bromide (KBr) Pellet : Grind 1-2 mg of Isomalt with 100-200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Acquire a background spectrum of a blank KBr pellet first.

-

Data Acquisition : Spectra are typically collected over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

Raman Spectroscopy

-

Sample Preparation : Place a small amount of the Isomalt powder into a glass vial or onto a microscope slide.

-

Instrumentation : Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Data Acquisition : Collect the spectrum over a Raman shift range of approximately 200–3500 cm⁻¹. The laser power and acquisition time should be optimized to maximize signal-to-noise without causing sample degradation.

Data Presentation: Key Vibrational Bands

The FTIR and Raman spectra of Isomalt are dominated by features from its numerous hydroxyl groups and C-O bonds.

Table 2: Summary of Key FTIR and Raman Bands for Isomalt.

| Wavenumber/Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Technique | Intensity |

|---|---|---|---|

| ~3600 - 3200 | O-H Stretching (Hydrogen-bonded) | FTIR, Raman | Strong, Broad (FTIR) |

| ~3000 - 2850 | C-H Stretching (Alkyl CH and CH₂) | FTIR, Raman | Medium-Strong |

| ~1460 - 1400 | C-H Bending/Deformation | FTIR, Raman | Medium |

| ~1300 - 1200 | O-H Bending/Deformation | FTIR | Medium |

| ~1150 - 1000 | C-O Stretching (Ether and Alcohol) & C-C Stretching | FTIR, Raman | Very Strong |

| < 1000 | Skeletal C-C-O Deformations (Fingerprint Region) | FTIR, Raman | Complex, Medium-Weak |

Interpretation: The broad O-H stretching band in the FTIR spectrum is characteristic of the extensive intermolecular and intramolecular hydrogen bonding in the solid state. The "fingerprint region" below 1500 cm⁻¹ contains a complex pattern of peaks unique to the specific crystal structure of Isomalt's components.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Isomalt and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol

-

Sample Preparation : Prepare a dilute solution of Isomalt (e.g., 10-100 µg/mL) in a suitable solvent system such as water/methanol or water/acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrumentation : A mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is required.

-

Data Acquisition :

-

Full Scan MS : Acquire a full scan spectrum in positive ion mode to identify the molecular ions. Common adducts for sugars are with protons ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).

-

Tandem MS (MS/MS) : To study fragmentation, select the molecular ion of interest (e.g., [M+Na]⁺) and subject it to Collision-Induced Dissociation (CID). This will break the molecule into smaller fragments, providing structural clues.

-

Data Presentation: Mass-to-Charge Ratios

The molecular formula for Isomalt (both 1,6-GPS and 1,1-GPM) is C₁₂H₂₄O₁₁, with a monoisotopic mass of approximately 344.137 g/mol .

Table 3: Expected Mass-to-Charge (m/z) Ratios for Isomalt.

| m/z (amu) | Assignment | Ionization Mode | Notes |

|---|---|---|---|

| 345.144 | [M+H]⁺ | ESI (+) | Protonated molecular ion. |

| 367.126 | [M+Na]⁺ | ESI (+), MALDI (+) | Sodiated adduct, often the most abundant ion for carbohydrates. |

| 383.099 | [M+K]⁺ | ESI (+), MALDI (+) | Potassiated adduct. |

| 185.068 | [Sorbitol/Mannitol+Na]⁺ | MS/MS of 367.126 | Fragment from cleavage of the glycosidic bond. |

| 163.060 | [Glucose-H₂O+H]⁺ | MS/MS of 345.144 | Fragment from cleavage of the glycosidic bond. |

Interpretation: The primary fragmentation pathway for Isomalt in MS/MS is the cleavage of the glycosidic bond that links the glucopyranosyl unit to the sorbitol or mannitol moiety. The observation of fragments corresponding to these individual units confirms the disaccharide structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a standard Isomalt sample.

Caption: Logical workflow for the analysis of Isomalt.

References

Isomalt (Standard): A Comprehensive Safety and Toxicity Guide for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomalt (B1678288), a sugar substitute derived from sucrose (B13894), is widely utilized in the food and pharmaceutical industries. For laboratory professionals, a thorough understanding of its safety and toxicity profile is paramount for safe handling and accurate experimental design. This technical guide provides a comprehensive overview of the available safety and toxicity data for standard Isomalt, with a focus on its use in a laboratory setting. The information presented is compiled from a range of toxicological studies and regulatory assessments. Overall, Isomalt is considered to have a low order of acute toxicity and is not found to be carcinogenic, mutagenic, or a reproductive or developmental toxicant in extensive animal studies.

Chemical and Physical Properties

Isomalt is an equimolar mixture of two disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM). It occurs as a white, crystalline, and odorless substance.

Toxicological Data

A substantial body of evidence from animal studies indicates a favorable safety profile for Isomalt. The key toxicological endpoints are summarized below.

Acute Toxicity

Isomalt exhibits a low level of acute oral toxicity.

| Test | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | > 10,000 mg/kg bw | [1] |

Chronic Toxicity and Carcinogenicity

Long-term studies in both rats and mice have shown no evidence of carcinogenic potential for Isomalt. The primary observed effect at high doses is caecal enlargement, a common finding for poorly digestible carbohydrates in rodents, which is not considered a toxicologically adverse effect.[2]

| Study | Species | Duration | Dose Levels (in diet) | Key Findings | Reference |

| Chronic Toxicity/Carcinogenicity | Wistar Rats | ~2.5 years | 0%, 2.5%, 5%, 10% | No evidence of carcinogenicity. Caecal enlargement at 10%. | [2] |

| Chronic Toxicity/Carcinogenicity | Swiss Mice | ~2 years | 0%, 2.5%, 5%, 10% | No evidence of carcinogenicity. Caecal enlargement at 10%. | [2] |

Genotoxicity

While specific, publicly available reports on the genotoxicity of Isomalt from standardized Ames, micronucleus, or chromosomal aberration assays are limited, safety data sheets consistently state that Isomalt is not classified as a germ cell mutagen.[1] Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated the full toxicological profile, including genotoxicity, and have not identified any concerns.

Reproductive and Developmental Toxicity

Comprehensive multigenerational and developmental toxicity studies in rats and rabbits have demonstrated no adverse effects of Isomalt on reproductive performance, fertility, or embryonic and fetal development, even at high dietary concentrations.

| Study | Species | Duration | Dose Levels (in diet) | Key Findings | Reference |

| Multigeneration Reproduction | Wistar Rats | 3 Generations | 0%, 2.5%, 5%, 10% | No adverse effects on fertility or reproductive performance. | |

| Embryotoxicity/Teratogenicity | Wistar Rats | Gestation Days 0-21 | 0%, 2.5%, 5%, 10% | No maternal toxicity or effects on embryonic/fetal development. | |

| Embryotoxicity/Teratogenicity | New Zealand White Rabbits | Gestation Days 0-29 | 0%, 2.5%, 5%, 10% | No maternal toxicity or effects on embryonic/fetal development. |

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key toxicological studies cited. These summaries are based on the available information from published abstracts.

Chronic Toxicity and Carcinogenicity Study Protocol (based on Sinkeldam et al., 1990)

-

Test Animals: Wistar rats and Swiss mice (50 animals per sex per group).

-

Administration: Isomalt was administered in the diet at concentrations of 0, 2.5, 5, or 10%. Control groups received the basal diet with 10% maize starch or 10% sucrose.

-

Duration: Approximately 2.5 years for rats and 2 years for mice.

-

In-life Observations: Regular monitoring of appearance, behavior, body weight, and food consumption. Periodic hematological and clinical chemistry examinations of blood and urine were conducted.

-

Post-mortem Examinations: At the termination of the study, a full necropsy was performed. A comprehensive list of tissues was collected, preserved, and examined microscopically by a pathologist. Organ weights were also recorded.

Reproductive and Developmental Toxicity Study Protocols (based on Waalkens-Berendsen et al., 1990)

-

Multigeneration Reproduction Study (Rats):

-

Test Animals: Wistar rats.

-

Administration: Isomalt was administered in the diet at concentrations of 0, 2.5, 5, or 10% through three successive generations. A 10% sucrose group served as an additional control.

-

Mating and Litters: For each generation, animals were mated to produce two litters.

-

Endpoints: Fertility, reproductive performance, and offspring development were assessed. The second litter of the third generation underwent detailed gross and microscopic examinations.

-

-

Embryotoxicity/Teratogenicity Study (Rats and Rabbits):

-

Test Animals: Pregnant Wistar rats and New Zealand White rabbits.

-

Administration: Isomalt was administered in the diet at concentrations of 2.5, 5, or 10% from day 0 to day 21 of pregnancy for rats, and day 0 to day 29 for rabbits.

-

Examinations: Dams were examined for maternal toxicity. Fetuses were examined for external, visceral, and skeletal abnormalities.

-

Safety in the Laboratory

Based on the available data, Isomalt is not classified as a hazardous substance. However, standard laboratory hygiene and safety practices should always be followed.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses or goggles are recommended.

-

Skin Protection: Protective gloves are advised to prevent prolonged skin contact.

-

Respiratory Protection: In case of inadequate ventilation or when generating dust, a suitable respiratory mask should be worn.

-

-

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Avoid the formation of dust, as fine dust particles can form explosive mixtures with air.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Skin Contact: Wash with plenty of soap and water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Ingestion of large quantities may cause gastrointestinal discomfort.

-

Regulatory Status

Isomalt is approved for use as a food additive in numerous countries worldwide. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assigned Isomalt an Acceptable Daily Intake (ADI) of "not specified," which is the safest category for a food ingredient. In the United States, Isomalt is Generally Recognized as Safe (GRAS).

Conclusion

The extensive toxicological data available for Isomalt consistently demonstrate its safety for intended uses. In a laboratory setting, it is considered a non-hazardous substance with a low toxicity profile. Standard laboratory safety procedures are sufficient for its handling. Researchers and drug development professionals can confidently use Isomalt in their work, assured by the robust body of evidence supporting its safety.

References

A Technical Guide to the Hygroscopicity of Isomalt Grades for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hygroscopic nature of various Isomalt (B1678288) grades, a critical factor in pharmaceutical formulation and stability. Isomalt, a sugar alcohol derived from sucrose, is favored for its low caloric value, non-cariogenic properties, and sugar-like taste profile. Its interaction with atmospheric moisture, however, can significantly impact the physical and chemical stability of solid dosage forms. This guide provides a comprehensive overview of the factors influencing Isomalt's hygroscopicity, methods for its characterization, and a summary of available data to aid in the selection of the most suitable grade for your formulation needs.

Understanding Isomalt and Its Grades

Isomalt is an equimolar mixture of two disaccharide alcohols: 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS). The ratio of these two diastereomers can be varied to produce different grades of Isomalt with distinct physical properties, including solubility and, consequently, hygroscopicity.

In the pharmaceutical industry, the galenIQ™ range of Isomalt is widely used. This guide will focus on the following representative grades to illustrate the key differences in their properties:

-

Crystalline Isomalt: The standard form of Isomalt, known for its low hygroscopicity.

-

Amorphous Isomalt: Often produced by processes like melt-extrusion or freeze-drying, it offers improved compressibility but is more susceptible to moisture sorption.

-

galenIQ™ 720: An agglomerated grade of Isomalt with a 1:1 ratio of GPS to GPM, designed for direct compression.

-

galenIQ™ 721: An agglomerated grade of Isomalt with an approximate 3:1 ratio of GPS to GPM, which results in higher solubility compared to galenIQ™ 720.

The Critical Role of Hygroscopicity in Pharmaceutical Formulations

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For a pharmaceutical excipient like Isomalt, this property can have significant consequences:

-

Physical Stability: Moisture uptake can lead to changes in particle size, flowability, and compressibility, affecting manufacturing processes such as tableting. For amorphous Isomalt, moisture can induce crystallization, leading to changes in the dosage form's mechanical properties.

-

Chemical Stability: The presence of water can accelerate the degradation of moisture-sensitive active pharmaceutical ingredients (APIs).

-

Dosage Form Performance: Changes in the physical state of the excipient can alter the dissolution rate and bioavailability of the API.

-

Shelf-Life: Excessive moisture uptake can lead to product clumping, stickiness, and a reduced shelf-life.

Due to these potential issues, a thorough understanding and characterization of the hygroscopicity of Isomalt grades are paramount during drug development.

Comparative Data of Isomalt Grades

| Property | Crystalline Isomalt | Amorphous Isomalt | galenIQ™ 720 | galenIQ™ 721 |

| Hygroscopicity (Qualitative) | Low | High | Very Low | Very Low |

| GPS:GPM Ratio | Typically 1:1 | Varies | 1:1 | ~3:1 |

| Solubility in water at 20°C | ~24 g/100g | Higher than crystalline | 25 g/100g solution | 42 g/100g solution |

| Initial Moisture Content (Karl Fischer) | Low (e.g., <1% for ISOMALT LM)[1] | Varies | 5.0% | 2.9% |

| Primary Application | General use, hard candies | Direct compression, improved tablet hardness[2] | Direct compression, lozenge tablets | Direct compression, chewable tablets, sachets |

| Key Characteristic | High stability | Good compressibility but prone to recrystallization[2] | Slower dissolution | Higher solubility |

Note: The higher solubility of galenIQ™ 721, due to its higher GPS content, may suggest a slightly greater affinity for water molecules compared to galenIQ™ 720 under certain conditions, although both are classified as having very low hygroscopicity.[3][4] Amorphous Isomalt is significantly more hygroscopic than its crystalline counterpart.

Experimental Protocols for Hygroscopicity Assessment

To accurately quantify the hygroscopicity of Isomalt grades, several established analytical techniques are employed.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, stepwise change in relative humidity (RH) at a constant temperature. This method provides detailed information on moisture sorption and desorption kinetics and allows for the generation of a moisture sorption isotherm.

Methodology:

-

Sample Preparation: A small amount of the Isomalt sample (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried at 0% RH at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The RH is then increased in predetermined steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates before proceeding to the next RH level.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH to measure moisture loss.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate a moisture sorption isotherm. The kinetics of moisture uptake and loss at each step can also be analyzed.

Moisture Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It is particularly useful for measuring the initial water content of different Isomalt grades.

Methodology:

-

Apparatus: A volumetric or coulometric Karl Fischer titrator is used.

-

Reagent Preparation: The KF reagent, which reacts stoichiometrically with water, is standardized.

-

Sample Analysis: A precisely weighed amount of the Isomalt sample is introduced into the titration vessel containing a solvent (e.g., methanol).

-

Titration: The KF reagent is added until all the water in the sample has reacted. The endpoint is detected electrochemically.

-

Calculation: The water content is calculated based on the amount of KF reagent consumed.

Water Activity (a_w) Measurement

Water activity is a measure of the "free" or "available" water in a sample. It is a critical parameter for predicting the microbial stability and the potential for chemical reactions in a formulation.

Methodology:

-

Apparatus: A water activity meter, which typically uses a chilled-mirror dew point sensor or a capacitance sensor, is employed.

-

Calibration: The instrument is calibrated using standard salt solutions with known water activities.

-

Sample Preparation: The Isomalt sample is placed in a sample cup and sealed within the instrument's measurement chamber.

-

Equilibration: The sample is allowed to equilibrate with the air in the sealed chamber. The instrument measures the relative humidity of the air at equilibrium.

-

Measurement: The water activity is determined from the equilibrium relative humidity (ERH), as a_w = ERH / 100.

Visualizing Key Relationships and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships between Isomalt properties and the experimental workflow for hygroscopicity testing.

References

Methodological & Application

Application Notes and Protocols: Utilizing Isomalt for the Development of Amorphous Solid Dispersions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous solid dispersions (ASDs) are a key strategy for enhancing the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), which represent a significant portion of new chemical entities.[1][2] By converting a crystalline API into its higher-energy amorphous state and dispersing it within a carrier matrix, ASDs can significantly improve dissolution rates and aqueous solubility.[1][3][4] Isomalt (B1678288), a disaccharide sugar alcohol, is emerging as a promising carrier for ASDs due to its favorable physicochemical properties, including good thermal and chemical stability, low hygroscopicity, and its non-cariogenic and low-glycemic nature.

This document provides detailed application notes and experimental protocols for utilizing standard isomalt in the creation of amorphous solid dispersions. It is intended to guide researchers and scientists through the formulation, preparation, and characterization of isomalt-based ASDs.

Physicochemical Properties of Isomalt

Isomalt is an equimolar mixture of two diastereomers: 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS). Its properties make it a suitable excipient for various pharmaceutical applications, including ASDs. A mixture of these diastereomers has been shown to have better physical stability in the amorphous form compared to the individual isomers.

Table 1: Key Physicochemical Properties of Isomalt

| Property | Value | References |

| Molecular Formula | C12H24O11 | |

| Molecular Weight | 344.31 g/mol | |

| Melting Point | 145-150 °C | |

| Glass Transition Temperature (Tg) | Varies with processing and moisture content | |

| Solubility in Water (at 25°C) | ~25 g/100g of solution | |

| Hygroscopicity | Low; does not significantly absorb water up to 85% RH at 25°C | |

| Chemical Stability | High resistance to acids and microbial influence; does not undergo Maillard browning |

Formulation Development of Isomalt-Based ASDs

The development of a robust ASD formulation involves careful selection of the preparation method and the drug-to-carrier ratio. Hot-melt extrusion (HME) and spray drying are two common and effective techniques for producing isomalt-based ASDs.

Mechanism of Stabilization

Isomalt stabilizes the amorphous form of an API through several mechanisms. The dispersion of the drug at a molecular level within the isomalt matrix prevents recrystallization. Furthermore, intermolecular interactions, such as hydrogen bonding between the drug and isomalt, are crucial for maintaining the stability of the amorphous system.

References

- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Application Notes and Protocols: Isomalt in 3D Printing for Tissue Engineering Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fabrication of complex, three-dimensional (3D) tissue engineering scaffolds that mimic the native extracellular matrix is crucial for successful cell growth, tissue regeneration, and in vitro drug screening. One innovative approach utilizes isomalt (B1678288), a sugar alcohol, as a sacrificial material in 3D printing. This technique allows for the creation of intricate internal structures, such as vascular networks, within hydrogel scaffolds. The isomalt template is printed, encapsulated in a hydrogel, and then dissolved, leaving behind a network of interconnected channels.[1][2] This method is particularly advantageous due to isomalt's biocompatibility, water solubility, and the ability to be printed with high precision using free-form 3D printing techniques.[3][4]

These application notes provide a detailed overview of the use of standard isomalt in 3D printing for creating tissue engineering scaffolds. The protocols outlined below cover the key stages of the process, from isomalt preparation and 3D printing to the fabrication of channeled hydrogel scaffolds and subsequent cell-based assays.

Data Presentation

The following tables summarize key parameters and properties associated with the use of 3D-printed isomalt for tissue engineering scaffolds. Please note that while general methodologies are well-documented, comprehensive quantitative data for "standard isomalt" scaffolds in a tissue engineering context is not extensively available in the provided search results. The tables include available data and note where information is generalized or requires experimental determination.

Table 1: 3D Printing Parameters for Sacrificial Isomalt Scaffolds

| Parameter | Value | Source |

| Material | Isomalt (Standard Grade) | |

| Extruder Temperature | 115 °C | |

| Stage Temperature | 60 °C | |

| Nozzle Diameter | 150 µm | |

| Extrusion Pressure | 25 psi | |

| Print Speed | Dependent on desired filament diameter |

Table 2: Properties of Hydrogel Scaffolds with Isomalt-Derived Channels

| Property | Description | Measurement Method | Representative Data Range |

| Porosity | The percentage of void space within the hydrogel, crucial for nutrient transport and cell migration. | Micro-computed tomography (µCT), Liquid displacement | 50 - 75% |

| Pore (Channel) Size | The diameter of the channels created by the dissolved isomalt, influencing cell infiltration and vascularization. | Microscopy (SEM, Confocal), µCT | 100 - 500 µm |

| Mechanical Properties (Young's Modulus) | The stiffness of the hydrogel scaffold, which should ideally match the target tissue. | Compression testing, Tensile testing, Indentation | 1 - 100 kPa (highly dependent on hydrogel composition) |

*Note: Specific quantitative data for hydrogels with isomalt-derived channels was not available in the search results. The provided range is typical for hydrogels used in tissue engineering and will vary based on the hydrogel material and concentration.

Table 3: Degradation and Biocompatibility of Isomalt

| Parameter | Description | Method | Expected Outcome |

| Degradation Rate | The time taken for the isomalt scaffold to dissolve in an aqueous environment. | Mass loss over time in physiological buffer (e.g., PBS) at 37°C | Rapid (minutes to hours), can be controlled with coatings |

| Cell Viability | The percentage of living cells in the presence of isomalt degradation byproducts. | MTT assay, Live/Dead staining | >80% |

| Cytotoxicity | The degree to which isomalt byproducts are toxic to cells. | LDH assay, Apoptosis assays | Low to no cytotoxicity expected |

*Note: Specific quantitative data for the degradation rate of uncoated isomalt in cell culture medium and its effect on specific cell lines like hADSCs requires experimental determination.

Experimental Protocols

Preparation of Isomalt for 3D Printing

This protocol describes the preparation of standard isomalt for use in a custom-built, extrusion-based 3D printer.

Materials:

-

Isomalt powder

-

Heat-resistant beaker

-

Hot plate with magnetic stirrer

-

High-temperature thermometer

Procedure:

-

Place the desired amount of isomalt powder into a heat-resistant beaker on a hot plate.

-

Heat the isomalt while stirring continuously.

-

Monitor the temperature closely using a high-temperature thermometer.

-

Heat the isomalt to a molten state, ensuring it does not burn or caramelize. A temperature of approximately 115°C is a suitable starting point for extrusion.

-

Once melted and homogenous, the isomalt is ready to be loaded into the 3D printer's extrusion syringe.

3D Printing of Sacrificial Isomalt Scaffolds

This protocol outlines the free-form 3D printing of isomalt scaffolds using a custom-built extrusion printer.

Equipment:

-

Custom-built 3D printer with a heated syringe extruder and heated stage

-

CAD software for scaffold design

-

Slicing software compatible with the 3D printer

Procedure:

-

Design the desired scaffold architecture, including channel networks, using CAD software.

-

Export the design as an STL file and process it with the slicing software to generate the G-code for the printer.

-

Preheat the 3D printer's extruder to 115°C and the printing stage to 60°C.

-

Load the molten isomalt into the printer's syringe.

-

Calibrate the printer and begin the printing process based on the generated G-code.

-

Upon completion of the print, allow the isomalt scaffold to cool down to room temperature on the heated bed before removal.

Fabrication of Hydrogel Scaffolds with Embedded Channels

This protocol describes the creation of a hydrogel scaffold with internal channels using the 3D-printed isomalt as a sacrificial template.

Materials:

-

3D-printed isomalt scaffold

-

Hydrogel precursor solution (e.g., gelatin methacryloyl (GelMA), alginate)

-

Photoinitiator (if using a photocurable hydrogel)

-

Crosslinking agent (e.g., calcium chloride for alginate)

-

Molding container (e.g., PDMS mold)

-

UV light source (if applicable)

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Place the 3D-printed isomalt scaffold into the molding container.

-

Prepare the hydrogel precursor solution according to the manufacturer's instructions. If using a cell-laden hydrogel, mix the cells into the precursor solution at this stage.

-

Pour the hydrogel precursor solution over the isomalt scaffold, ensuring it is fully submerged.

-

Crosslink the hydrogel. For photocurable hydrogels, expose to UV light for the required duration. For ionically crosslinked hydrogels like alginate, add the crosslinking agent.

-

Once the hydrogel is crosslinked, immerse the entire construct in sterile PBS at 37°C to dissolve the isomalt scaffold.

-

Periodically replace the PBS to facilitate complete removal of the isomalt.

-

The resulting hydrogel will contain a network of interconnected channels corresponding to the printed isomalt structure.

Cell Seeding of Human Adipose-Derived Stem Cells (hADSCs) in Hydrogel Scaffolds

This protocol outlines the encapsulation of hADSCs within a hydrogel matrix prior to casting it over the isomalt template.

Materials:

-

Human Adipose-Derived Stem Cells (hADSCs)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Hydrogel precursor solution

-

Sterile, conical centrifuge tubes

-

Micropipettes

Procedure:

-

Culture hADSCs in standard 2D culture flasks until they reach 80-90% confluency.

-

Trypsinize the cells, collect them, and centrifuge to form a cell pellet.

-

Resuspend the cell pellet in a small volume of complete culture medium.

-

Determine the cell concentration using a hemocytometer or automated cell counter.

-

Gently mix the desired number of cells with the hydrogel precursor solution to achieve the target cell density (e.g., 1-10 million cells/mL).

-

Proceed with the hydrogel fabrication protocol (Section 3) using the cell-laden hydrogel precursor.

Cell Viability Assessment

This protocol provides a method to visualize live and dead cells within the 3D hydrogel scaffold.

Materials:

-

Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)

-

Sterile PBS

-

Confocal or fluorescence microscope

Procedure:

-

Prepare a working solution of Calcein AM (for live cells) and Ethidium homodimer-1 (for dead cells) in sterile PBS according to the manufacturer's instructions.

-

Remove the culture medium from the hydrogel scaffolds.

-

Wash the scaffolds twice with sterile PBS.

-

Incubate the scaffolds in the Live/Dead working solution for 30-45 minutes at 37°C, protected from light.

-

Wash the scaffolds again with sterile PBS.

-

Immediately image the scaffolds using a confocal or fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

This protocol describes a colorimetric assay to quantify cell viability and proliferation.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Plate reader

Procedure:

-

Remove the culture medium from the hydrogel scaffolds.

-

Add fresh culture medium containing MTT solution to each scaffold.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Incubate with gentle shaking until the purple color is uniform.

-

Transfer the solution to a 96-well plate and measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Higher absorbance values correlate with a higher number of viable cells.

Diagrams

Caption: Workflow for fabricating channeled hydrogel scaffolds using sacrificial 3D-printed isomalt.

Caption: Workflow for assessing cell viability in 3D hydrogel scaffolds.

References

Application Notes and Protocols: Standard Operating Procedure for Isomalt in Tablet Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and standard operating procedures for the use of Isomalt (B1678288) as an excipient in tablet formulation. Isomalt, a sugar alcohol derived from sucrose, is a versatile filler-binder particularly well-suited for direct compression, chewable, and orally disintegrating tablets (ODTs).[1][2] Its non-cariogenic, low-glycemic, and good organoleptic properties make it an excellent choice for a wide range of pharmaceutical and nutraceutical applications.[3][4]

Physicochemical Properties and Grades

Isomalt is a crystalline, white, and odorless powder that is soluble in water.[1] It is a mixture of two diastereomeric disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (GPM). Various grades of Isomalt are commercially available, each with specific properties tailored for different formulation needs. For instance, certain grades are specifically designed for direct compression, offering excellent flowability and compressibility.

Key Properties of Isomalt for Tableting:

-

Excellent Compressibility: Isomalt exhibits plastic behavior, allowing for the formation of hard tablets at low compression forces.

-

Good Flowability: While some grades may require a glidant to improve flow, many direct compression grades possess superior flow properties.

-

High Dilution Potential: Isomalt can accommodate a significant proportion of the active pharmaceutical ingredient (API) while maintaining good tablet properties. Studies have shown acceptable tablet production with up to 30% drug dilution.

-

Low Hygroscopicity: Tablets formulated with Isomalt demonstrate good stability even under high humidity conditions due to its low hygroscopicity.

-

Pleasant Taste and Mouthfeel: Its sugar-like sweetness and smooth mouthfeel make it ideal for patient-friendly dosage forms like chewable and orally disintegrating tablets.

Applications in Tablet Formulation

Isomalt's versatility makes it suitable for a variety of tablet types:

-

Direct Compression (DC) Tablets: This is the most common application of Isomalt. Its excellent compressibility and flowability simplify the manufacturing process by eliminating the need for granulation.

-

Chewable Tablets: The pleasant taste and non-cariogenic nature of Isomalt make it a preferred excipient for chewable tablet formulations.

-

Orally Disintegrating Tablets (ODTs): Specific grades of Isomalt, often used in combination with superdisintegrants, can produce ODTs that disintegrate rapidly in the oral cavity.

-

Lozenges and Compressed Lozenges: Isomalt is used in the formulation of medicated lozenges due to its slow dissolution profile and pleasant taste.

-

Liquisolid Compacts: The porous structure of some Isomalt grades allows for the absorption of liquid APIs, enabling their formulation into solid dosage forms.

Experimental Protocols

Formulation Development for Direct Compression

This protocol outlines the steps for developing a direct compression tablet formulation using Isomalt.

Materials:

-

Isomalt (Direct Compression Grade, e.g., galenIQ® 721)

-

Active Pharmaceutical Ingredient (API)

-

Lubricant (e.g., Magnesium Stearate)

-

Glidant (e.g., Colloidal Silicon Dioxide/Aerosil® 200) (Optional)

-

Superdisintegrant (e.g., Crospovidone, Croscarmellose Sodium) (for ODTs)

Workflow for Direct Compression Formulation Development:

Figure 1: Workflow for Direct Compression using Isomalt.

Protocol:

-

Sieving: Pass Isomalt, API, and other excipients through an appropriate mesh sieve (e.g., #40 or #60) to ensure uniformity and break up any agglomerates.

-

Blending:

-

For low-dose APIs, use geometric dilution with Isomalt to ensure content uniformity.

-

Add the remaining Isomalt and other excipients (except the lubricant) to the blender and mix for a specified time (e.g., 15-20 minutes). A V-blender or bin blender is suitable.

-

Add the lubricant (e.g., 0.5-1.0% Magnesium Stearate) and blend for a shorter duration (e.g., 2-5 minutes) to avoid over-lubrication.

-

-

Compression:

-

Transfer the final blend to the hopper of a tablet press.

-

Compress the blend into tablets of the desired weight, hardness, and thickness.

-

Tablet Characterization

Standard tests to evaluate Isomalt-based tablets:

-

Appearance: Visually inspect the tablets for any defects such as capping, lamination, or picking.

-

Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should be within the pharmacopeial limits of the average weight.

-

Hardness (Breaking Force): Measure the crushing strength of at least 10 tablets using a tablet hardness tester.

-

Friability: Subject a known weight of tablets to abrasion in a friabilator (e.g., for 100 revolutions). The percentage of weight loss should typically be less than 1%.

-

Disintegration Time: Determine the time it takes for the tablets to disintegrate in a specified medium (e.g., water at 37°C) using a disintegration tester.

-

Dissolution: Measure the rate and extent of API release from the tablet in a specified dissolution medium using a dissolution apparatus.

Quantitative Data and Formulation Considerations

The following tables summarize typical quantitative data and formulation considerations when using Isomalt.

Table 1: Typical Formulation Ranges for Isomalt-based Tablets

| Component | Function | Typical Concentration (% w/w) | Notes |

| Isomalt | Filler-Binder | 50 - 95 | The concentration depends on the API dose and other excipients. |

| API | Active Ingredient | 1 - 50 | Isomalt has a good dilution potential, accommodating a wide range of API concentrations. |

| Lubricant | Reduces friction | 0.5 - 2.0 | Magnesium stearate (B1226849) is commonly used. A level of 1% has shown good performance. |

| Glidant | Improves flow | 0.25 - 1.0 | Colloidal silicon dioxide (Aerosil® 200) at 0.5% can improve flow behavior. |

| Superdisintegrant | Promotes disintegration | 2 - 10 | Crospovidone, croscarmellose sodium, or sodium starch glycolate (B3277807) are used for ODTs. |

Table 2: Impact of Formulation Variables on Isomalt Tablet Properties

| Parameter | Effect on Tablet Properties |

| Increased Compression Force | - Increases tablet hardness and tensile strength.- May slightly increase disintegration time.- May decrease the dissolution rate. |

| Increased API Concentration | - May decrease tablet hardness and tensile strength.- May increase disintegration time and friability. |

| Addition of Lubricant | - Essential for preventing sticking to punches and dies.- Over-lubrication can decrease tablet hardness and prolong disintegration time. |

| Addition of Superdisintegrant | - Significantly reduces disintegration time, which is crucial for ODTs. |

| Isomalt Grade | - Different grades have varying particle sizes and solubilities, affecting flow, compressibility, and disintegration time. |

Logical Relationships and Troubleshooting

The quality of Isomalt-based tablets depends on the interplay of material properties and process parameters.

Logical Relationships in Isomalt Tablet Formulation:

Figure 2: Interplay of Factors in Isomalt Tablet Quality.

Common Issues and Troubleshooting:

-

Sticking/Picking: Insufficient lubrication. Increase lubricant concentration or optimize blending time.

-